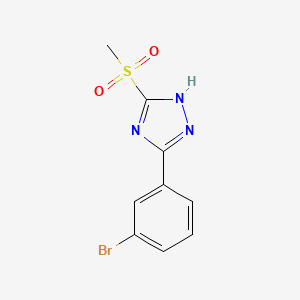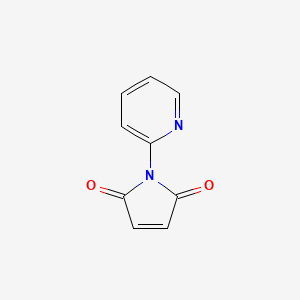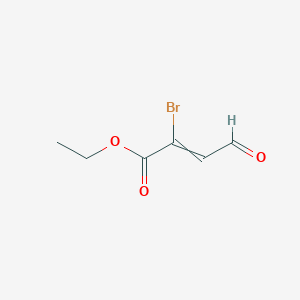
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7BrO3. It is a brominated ester that features a conjugated system, making it an interesting subject for various chemical reactions and applications. This compound is often used in organic synthesis due to its reactivity and the presence of multiple functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-bromo-4-oxobut-2-enoate typically involves the bromination of ethyl acetoacetate. One common method includes the reaction of ethyl acetoacetate with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of handling hazardous reagents like bromine.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The conjugated double bond allows for addition reactions with electrophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Addition: Electrophiles such as halogens or hydrogen halides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include amines or thioethers.
Addition: Products include dibromo compounds or halohydrins.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (Z)-Ethyl 2-bromo-4-oxobut-2-enoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the conjugated system allows for addition reactions. The carbonyl group is also a key site for reduction reactions, making the compound versatile in different chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-bromo-3-oxobutanoate
- Methyl 2-bromo-4-oxobut-2-enoate
- Ethyl 2-chloro-4-oxobut-2-enoate
Uniqueness
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate is unique due to its specific configuration and the presence of both a bromine atom and a conjugated system. This combination makes it particularly reactive and useful in a variety of chemical reactions, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C6H7BrO3 |
|---|---|
Poids moléculaire |
207.02 g/mol |
Nom IUPAC |
ethyl 2-bromo-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H7BrO3/c1-2-10-6(9)5(7)3-4-8/h3-4H,2H2,1H3 |
Clé InChI |
ILNVTWUGFYLLII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


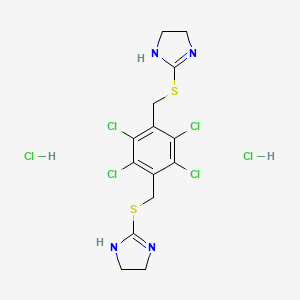
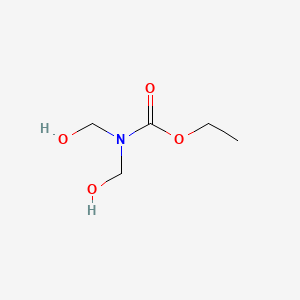
![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
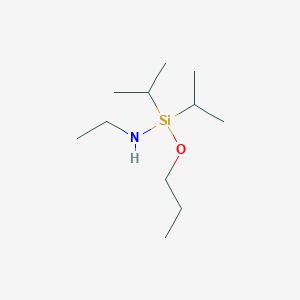
![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
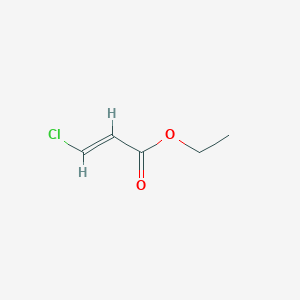
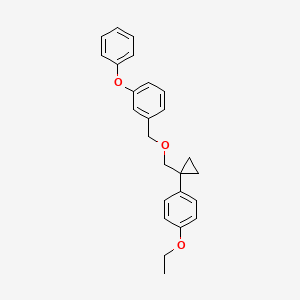
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)
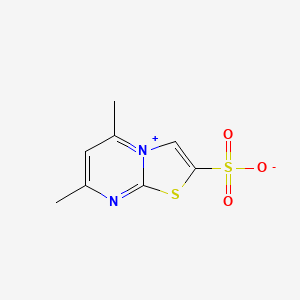
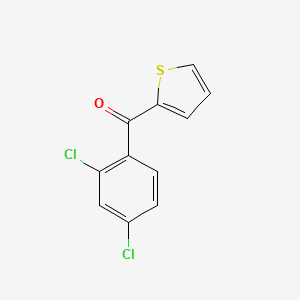
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

